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Compound of Interest

Compound Name: CKD-519

Cat. No.: B606711

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a
key player in lipid metabolism. Developed by Chong Kun Dang Pharmaceutical Corp., CKD-
519 has been investigated for its potential in treating dyslipidemia by modulating lipoprotein
profiles. This technical guide provides a comprehensive overview of the chemical structure, a
plausible synthetic route, mechanism of action, and available clinical data for CKD-519.

Chemical Structure
The chemical structure of CKD-519 is provided below.

Systematic Name: (2R)-2-[[4'-[[(5S)-5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazol-2-
yllamino]methyl]-[1,1'-biphenyl]-2-yl]oxy]-3-phenylpropanoic acid

Molecular Formula: C39H29F6N305
Molecular Weight: 757.66 g/mol

(The exact chemical structure can be visualized in various chemical drawing software using its
systematic name or by searching for its designated identifiers in chemical databases.)
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Plausible Synthesis of CKD-519

While the specific, proprietary synthesis of CKD-519 is not publicly disclosed, a plausible
synthetic route can be conceptualized based on the known synthesis of structurally related 2-
arylbenzoxazoles and other CETP inhibitors. The following represents a hypothetical, multi-
step synthesis that employs common organic chemistry transformations.

Disclaimer: This proposed synthesis is for informational purposes only and is based on general
synthetic strategies for similar molecular scaffolds. It is not the confirmed manufacturing
process for CKD-519.

Retrosynthetic Analysis:

A retrosynthetic approach to CKD-519 suggests the key disconnections at the amide bond and
the oxazole ring. The synthesis could logically proceed through the coupling of a biphenyl core
containing a carboxylic acid and an amino group with a chiral phenylpropanoic acid derivative,
and the formation of the substituted oxazole ring.

Proposed Synthetic Workflow:
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Caption: A high-level overview of a plausible synthetic workflow for CKD-519.

Detailed Methodologies (Hypothetical):

o Synthesis of the Biphenyl Core: The synthesis would likely begin with a commercially
available substituted biphenyl compound. Through a series of functional group
interconversions, such as nitration followed by reduction to an amine, and oxidation of a
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methyl group to a carboxylic acid, the necessary functionalities would be introduced.
Protecting group strategies would be essential to avoid unwanted side reactions.

o Formation of the Substituted Oxazole: The 2-amino-oxazole moiety could be constructed
from 3,5-bis(trifluoromethyl)aniline. This could involve acylation with a suitable reagent,
followed by a cyclization reaction, such as a Robinson-Gabriel synthesis or a related
method, to form the oxazole ring.

e Preparation of the Chiral Side Chain: The (2R)-2-oxy-3-phenylpropanoic acid side chain
would likely be derived from a protected form of D-phenylalanine. The carboxylic acid would
be activated, for example, as an acid chloride or using peptide coupling reagents, for
subsequent amide bond formation.

o Assembly and Final Steps: The key fragments—the functionalized biphenyl core, the amino-
oxazole, and the chiral side chain—would be coupled. This would likely involve a nucleophilic
substitution to attach the oxazole to the biphenyl core, followed by an amide coupling
reaction to introduce the phenylpropanoic acid moiety. The final step would involve the
removal of any protecting groups to yield CKD-519.

Mechanism of Action: CETP Inhibition

CKD-519 exerts its pharmacological effect by inhibiting Cholesteryl Ester Transfer Protein
(CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from
high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like very-low-density
lipoprotein (VLDL) and low-density lipoprotein (LDL)) in exchange for triglycerides. By blocking
this transfer, CKD-519 leads to an increase in HDL cholesterol (HDL-C) levels and a decrease
in LDL cholesterol (LDL-C) levels.
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Caption: Signaling pathway of CETP and its inhibition by CKD-519.

Quantitative Data Summary

The following tables summarize the key quantitative data available for CKD-519 from
preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency

Parameter Value Species Reference
IC50 (CETP Inhibition) 2.3 nM Human Serum [1]
Max. CETP Inhibition o
o 70% - 86% Transgenic Mice [1]
(in vivo)
HDL-C Increase (in o
25% - 48% Transgenic Mice [1]

Vivo)

Table 2: Pharmacokinetic Parameters in Healthy Subjects (Single Ascending Dose Study)[1][2]
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AUCIinf

Dose Cmax (ng/mL) Tmax (h) t1/2 (h)
(ng-h/mL)

25 mg 114.3+44.2 3438.3+1162.7 5.0 (4.0-8.0) 39.6 +11.2

50 mg 1955+ 75.3 6475.2 + 2045.8 6.0 (4.0-8.0) 48.9 £ 13.7
12089.4 =

100 mg 314.8 + 114.7 3687 2 6.0 (4.0-24.0) 56.4+14.8
18538.7 =

200 mg 425.8 + 167.3 5883 1 6.0 (4.0-8.0) 61.2+16.3
26784.5 +

400 mg 550.2 + 201.9 8034.6 6.0 (4.0-8.0) 70.4 +20.5

Data are presented as mean * standard deviation, except for Tmax which is median (range).

Table 3: Pharmacodynamic Response (CETP Inhibition) in Healthy Subjects[1]

Maximum CETP Inhibition Time to Maximum

Dose

(%) Inhibition (h)
25 mg 65.4 8.0
50 mg 66.9 6.3
100 mg 78.3 8.3
200 mg 80.7 7.0
400 mg 83.0 7.3

Experimental Protocols
Measurement of Plasma CKD-519 Concentration[1]

The plasma concentrations of CKD-519 were determined using a validated high-performance
liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

e Sample Preparation:
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o A 100 pL aliquot of human plasma was mixed with 10 pL of an internal standard working
solution.

o Protein precipitation was achieved by adding 300 pL of acetonitrile.

o The mixture was vortexed and then centrifuged to pellet the precipitated proteins.

o Chromatographic Separation:
o An aliquot of the supernatant was injected into the HPLC system.

o The specific column, mobile phase composition, and gradient elution program used are
proprietary to the developing laboratory but would be standard for a small molecule of this
nature.

e Mass Spectrometric Detection:
o The eluent from the HPLC was introduced into a tandem mass spectrometer.

o Detection was performed using multiple reaction monitoring (MRM) in positive or negative
ion mode, depending on the ionization characteristics of CKD-519 and the internal
standard.

o The lower limit of quantification for this assay was 1.0 ng/mL.[1]

CETP Activity Assay[1]

The inhibitory effect of CKD-519 on CETP activity in serum was measured using a
commercially available fluorescence-based assay Kkit.

e Assay Principle: The assay utilizes a donor particle containing a fluorescently labeled
cholesteryl ester and an acceptor particle. In the presence of active CETP, the fluorescent
substrate is transferred from the donor to the acceptor particle, resulting in an increase in
fluorescence intensity.

e Procedure:
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o Serum samples were incubated with the donor and acceptor particles in the presence or
absence of CKD-519.

o The reaction was allowed to proceed for a specified time at a controlled temperature.

o The fluorescence intensity was measured using a fluorescence plate reader at the
appropriate excitation and emission wavelengths.

o The percentage of CETP inhibition was calculated by comparing the fluorescence in the
presence of the inhibitor to that of the control (no inhibitor).

Conclusion

CKD-519 is a potent CETP inhibitor with a well-defined mechanism of action and dose-
dependent pharmacokinetic and pharmacodynamic profiles in humans. The available data
suggest that it effectively inhibits CETP, leading to favorable changes in lipoprotein profiles.
While the specific synthetic route is proprietary, a plausible synthesis can be envisioned based
on established organic chemistry principles. This technical guide provides a foundational
understanding of CKD-519 for professionals in the field of drug discovery and development.
Further research and clinical trials will be necessary to fully elucidate its therapeutic potential
and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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